2-Methoxy-1-methyl-2-oxoethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-methyl-2-oxoethyl butyrate is an organic compound with the molecular formula C8H14O4. It is also known as butyric acid 2-methoxy-1-methyl-2-oxoethyl ester. This compound is characterized by its ester functional group, which is derived from butyric acid and 2-methoxy-1-methyl-2-oxoethanol. It is used in various chemical processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-methyl-2-oxoethyl butyrate typically involves the esterification reaction between butyric acid and 2-methoxy-1-methyl-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-methyl-2-oxoethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield butyric acid and 2-methoxy-1-methyl-2-oxoethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butyric acid and 2-methoxy-1-methyl-2-oxoethanol.
Transesterification: A new ester and alcohol.
Reduction: 2-methoxy-1-methyl-2-oxoethanol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-methyl-2-oxoethyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of 2-methoxy-1-methyl-2-oxoethyl butyrate involves its hydrolysis by esterases to produce butyric acid and 2-methoxy-1-methyl-2-oxoethanol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The molecular targets and pathways involved in these effects include the modulation of histone acetylation and the regulation of gene transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl butyryl lactate: Another ester derived from butyric acid, used in similar applications.
Methyl 2-butyroxypropionate: Similar structure with a different alcohol component.
Ethyl butyrate: A simpler ester with similar applications in the fragrance and flavor industry.
Uniqueness
2-Methoxy-1-methyl-2-oxoethyl butyrate is unique due to its specific ester linkage, which provides distinct chemical and biological properties. Its ability to undergo hydrolysis to release butyric acid makes it valuable in biological studies and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
96619-87-3 |
---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(1-methoxy-1-oxopropan-2-yl) butanoate |
InChI |
InChI=1S/C8H14O4/c1-4-5-7(9)12-6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
YKJAHVZTCFGXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.